molecular formula C13H7NO4 B1212822 7-Nitro-3,4-benzocoumarin CAS No. 6638-64-8

7-Nitro-3,4-benzocoumarin

Cat. No.: B1212822
CAS No.: 6638-64-8
M. Wt: 241.2 g/mol
InChI Key: KWGYGQPIDANWAX-UHFFFAOYSA-N
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Description

7-Nitro-3,4-benzocoumarin is a chemical compound belonging to the class of benzo[c]chromen-6-ones. The nitro group attached to the benzo[c]chromen-6-one core enhances its reactivity and potential for further chemical modifications .

Safety and Hazards

The safety information for 3-Hydroxy-6H-benzo[c]chromen-6-one, a related compound, includes hazard statements H302 - H315 - H319 and precautionary statements P264 - P270 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Future research could focus on the development of new synthetic methods for substituted 6H-benzo[c]chromen-6-ones . Additionally, the potential of these compounds as cognitive enhancers in the treatment of neurodegenerative diseases could be further explored .

Biochemical Analysis

Biochemical Properties

3-Nitro-6H-benzo[c]chromen-6-one plays a significant role in various biochemical reactions. It has been studied for its interactions with several enzymes and proteins. One notable interaction is with phosphodiesterase II, where derivatives of 6H-benzo[c]chromen-6-one have shown inhibitory potential . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one may enhance its binding affinity to the active site of the enzyme, leading to inhibition. Additionally, this compound may interact with other biomolecules such as DNA and RNA, potentially affecting their stability and function.

Cellular Effects

The effects of 3-Nitro-6H-benzo[c]chromen-6-one on various cell types and cellular processes have been explored in several studies. This compound has demonstrated cytotoxic effects towards certain cancer cell lines, such as human leukemia cells of the HL-60 line . It has been observed to inhibit cell proliferation and induce apoptosis in these cells. Furthermore, 3-Nitro-6H-benzo[c]chromen-6-one may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to alterations in cell function and viability.

Molecular Mechanism

The molecular mechanism of action of 3-Nitro-6H-benzo[c]chromen-6-one involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, such as phosphodiesterase II, leading to inhibition of enzyme activity . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one may form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex. Additionally, 3-Nitro-6H-benzo[c]chromen-6-one may affect gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitro-6H-benzo[c]chromen-6-one may change over time due to factors such as stability and degradation. This compound has been observed to be relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-Nitro-6H-benzo[c]chromen-6-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 3-Nitro-6H-benzo[c]chromen-6-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, 3-Nitro-6H-benzo[c]chromen-6-one may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

3-Nitro-6H-benzo[c]chromen-6-one is involved in several metabolic pathways. It may undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with altered biological activities . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one can be reduced to an amino group, which may further participate in conjugation reactions with glutathione or other cofactors. These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 3-Nitro-6H-benzo[c]chromen-6-one within cells and tissues are influenced by various factors. This compound may be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, 3-Nitro-6H-benzo[c]chromen-6-one can interact with binding proteins, which may affect its localization and accumulation in specific cellular compartments. The distribution of 3-Nitro-6H-benzo[c]chromen-6-one in tissues may also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 3-Nitro-6H-benzo[c]chromen-6-one can impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . In the nucleus, 3-Nitro-6H-benzo[c]chromen-6-one may interact with DNA or transcription factors, influencing gene expression. In the mitochondria, it may affect mitochondrial function and energy metabolism, potentially leading to changes in cellular energy production and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-3,4-benzocoumarin is unique due to the presence of the nitro group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological activities and applications .

Properties

IUPAC Name

3-nitrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYGQPIDANWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216603
Record name 3-Nitro-6H-dibenzo(b,d)pyran-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-64-8
Record name 3-Nitro-6H-dibenzo(b,d)pyran-6-one
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Record name NSC48270
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Record name 3-Nitro-6H-dibenzo(b,d)pyran-6-one
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Record name 7-Nitro-3,4-benzocoumarin
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Record name 3-Nitro-6H-dibenzo(b,d)pyran-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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